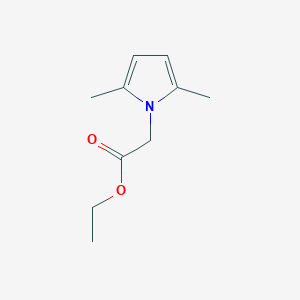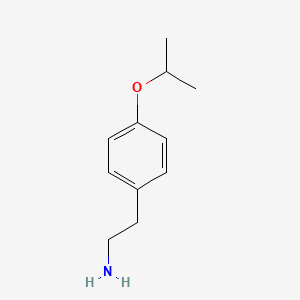
Ethyl 2,5-dimethylpyrrole-1-acetate
Descripción general
Aplicaciones Científicas De Investigación
Synthesis and Anti-Inflammatory Potential
Ethyl 2,5-dimethylpyrrole-1-acetate plays a crucial role in the synthesis of anti-inflammatory agents. In a study by Ross and Sowell (1987), a series of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives were synthesized, where the condensation of various compounds yielded ethyl 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetate. This compound was then hydrolyzed to produce the corresponding carboxylic acid, leading to the creation of anti-inflammatory agents (Ross & Sowell, 1987).
Dynamic NMR Studies and Atropisomerism
Yavari, Nasiri, and Djahaniani (2005) explored the reaction of ethyl 2-arylamino-2-oxo-acetates with dimethyl acetylendicarboxylate in the presence of triphenylphosphine. This reaction produced dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, and dynamic NMR studies of these compounds revealed a high energy barrier for rotation around the N-aryl single bond, leading to observable atropisomerism (Yavari, Nasiri, & Djahaniani, 2005).
Oxidation Studies
Cirrincione et al. (1987) attempted the preparation of ethyl 3-amino-2,5-dimethylpyrrole-4-carboxylate, resulting in the isolation of 2-hydroxy-2H-pyrroles. Their study provided insight into the oxidation processes of these compounds and contributed to a better understanding of the chemical behavior of similar structures (Cirrincione et al., 1987).
Hydrogen-Bonding Patterns
Senge and Smith (2005) investigated the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole. Their work, involving compounds like ethyl 4-(2-ethoxycarbonyl-2-hydroxyacryloyl)-3,5-dimethylpyrrole-2-carboxylate, provided valuable insights into the crystal and molecular structures of these compounds, contributing to a deeper understanding of their chemical properties (Senge & Smith, 2005).
Vibrational Contribution Studies in Pharmaceutical Applications
The pharmaceutical significance of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, a related compound, was highlighted by Amalanathan et al. (2015). Through FTIR and FT-Raman analysis, alongside DFT computations, they explored the vibrational contributions of the molecule, revealing insights into its electronic structure and potential pharmaceutical activity (Amalanathan et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)7-11-8(2)5-6-9(11)3/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSGYPGAZRLNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512474 | |
| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dimethylpyrrole-1-acetate | |
CAS RN |
5044-21-3 | |
| Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)











